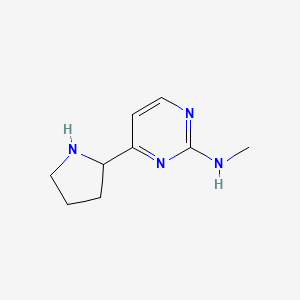

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Description

Methyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine is a pyrimidine derivative featuring a methylamine group at position 2 and a pyrrolidine substituent at position 4 of the pyrimidine ring. Its dihydrochloride salt form (C₁₀H₁₈Cl₂N₄, MW 265.19) is documented in , with CAS number 1361112-77-7. The compound's structure combines a planar pyrimidine core with a five-membered pyrrolidine ring, enabling diverse intermolecular interactions such as hydrogen bonding and van der Waals forces. Pyrimidine derivatives are widely explored in drug discovery due to their biological relevance, including kinase inhibition and antimicrobial activity .

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H14N4/c1-10-9-12-6-4-8(13-9)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13) |

InChI Key |

ZXLRWPPYJWUCQI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyanohydrins with Pyrimidinyl Amines

A notable method involves reductive amination between cyanohydrins and pyrimidin-2-yl-methylamines. This approach is characterized by:

- Reaction Components: Cyanohydrin derivatives (bearing the appropriate substituents) react with pyrimidin-2-yl-methylamine hydrochloride salts.

- Reaction Medium: Alcoholic solvents, particularly methanol, provide an optimal medium.

- Base Addition: The reaction medium is rendered basic using organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is employed as a mild reductant to facilitate reductive amination.

- Temperature: The reaction proceeds efficiently at room temperature.

- Suppression of Side Reactions: Addition of iron sulfate (FeSO4·7H2O) or other metal salts can complex cyanide ions, suppressing secondary reactions.

This method offers a high degree of selectivity and mild conditions, making it suitable for preparing pyrimidinyl amines with pyrrolidine substituents.

Nucleophilic Substitution on Pyrimidine Rings

Another common strategy involves nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine intermediates:

- Starting Materials: 2,4-dichloropyrimidine or similar halogenated pyrimidines.

- Nucleophiles: Secondary amines such as pyrrolidine derivatives or methyl amines.

- Catalysts and Conditions: Reactions are often conducted under reflux in polar aprotic solvents, sometimes with Lewis acid catalysts like AlCl3 to facilitate substitution.

- Protection/Deprotection Steps: Protecting groups such as tetrahydropyranyl (THP) may be used to mask reactive amines during multi-step syntheses.

- Coupling Reactions: Buchwald–Hartwig amination is employed for coupling amines to pyrimidine rings, using palladium catalysts and phosphine ligands under controlled heating.

This method allows for modular assembly of the pyrimidine core with various amine substituents, including pyrrolidin-2-yl groups.

Catalytic Hydrogenation and Reduction Steps

- Nitro groups on pyrimidine intermediates are often reduced to amines via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

- This step is crucial for converting nitro-substituted intermediates into the desired amino derivatives.

- Subsequent treatment with hydrochloric acid gas in ethanol can yield hydrochloride salts of the amines, improving stability and handling.

Ullmann Coupling and Affinity Substitution

- For complex derivatives, Ullmann coupling reactions between iodinated aromatic rings and intermediates bearing pyrrolidine or pyrimidine moieties are used.

- Ethylene dithiol and other nucleophiles facilitate substitution reactions to introduce the pyrrolidinyl group.

- These methods are typically followed by deprotection steps using hydrochloric acid to yield the final amine compounds.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The reductive amination method using sodium cyanoborohydride in methanol with DABCO base is particularly effective for synthesizing pyrimidinyl amines with pyrrolidine substituents, offering mild conditions and high selectivity.

- Buchwald–Hartwig coupling reactions enable the introduction of various amines onto the pyrimidine ring, including methyl and pyrrolidinyl amines, with palladium catalysts and phosphine ligands providing good yields and functional group tolerance.

- Protection of amines with tetrahydropyranyl groups allows for selective reactions on other parts of the molecule, followed by deprotection with hydrochloric acid to yield the free amines.

- Catalytic hydrogenation is a reliable method for converting nitro-substituted intermediates to amines, a key step in the synthesis of methyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine derivatives.

- The use of metal salts such as iron sulfate in reductive amination suppresses unwanted side reactions by complexing cyanide ions, improving product purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, hydroxide ions

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cancer Treatment

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine has been identified as a potential agent in the treatment of various cancers. Research indicates that derivatives of pyrido[3,4-d]pyrimidine, the core structure of this compound, exhibit selective cytotoxicity against cancer cell lines. For example, a study involving a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives demonstrated significant activity against breast and renal cancer cell lines when evaluated using the National Cancer Institute's 60 human cancer cell line panel .

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways has been investigated for treating conditions such as acute lung injury and other inflammatory disorders. A series of novel compounds based on similar structures were shown to inhibit the expression of inflammatory factors effectively. These findings suggest that methylated derivatives may also possess anti-inflammatory properties, making them candidates for further development in treating respiratory diseases .

Bone Disorders

The compound has potential applications in treating bone-related diseases such as osteoporosis and rheumatoid arthritis, where RANKL/RANK signaling plays a crucial role. Research into related pyrimidine compounds indicates their efficacy in modulating these pathways, which could lead to effective treatment options for these conditions .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of pyrido[3,4-d]pyrimidine, compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. Notably, some compounds exhibited high selectivity against specific types of cancer cells, indicating a promising avenue for targeted therapy development .

Case Study 2: Inhibition of Inflammation

A series of experiments assessed the anti-inflammatory properties of compounds similar to this compound. Results showed significant inhibition of IL-6 and IL-8 production in human bronchial epithelial cells, highlighting the potential for these compounds in treating acute lung injury and other inflammatory diseases .

Data Tables

Conc

Mechanism of Action

The mechanism of action of Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Molecular Features

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine | Pyrrolidine (4), Methylamine (2) | C₁₀H₁₈Cl₂N₄ | 265.19 | Dihydrochloride salt; pyrrolidine enhances conformational flexibility |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Piperidine (6), Methyl (4) | C₁₀H₁₆N₄ | 192.27 | Six-membered piperidine ring; potential for enhanced steric hindrance |

| 4-Methyl-6-phenylpyrimidin-2-amine | Phenyl (6), Methyl (4) | C₁₁H₁₁N₃ | 185.23 | Phenyl group enables π-π stacking; dihedral angles influence crystallinity |

| 5-(4-Methoxyphenyl)pyrimidin-2-amine | 4-Methoxyphenyl (5) | C₁₁H₁₁N₃O | 201.23 | Methoxy group provides electron-donating effects; improved solubility |

| 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine | Pyrrolidine (5), Methyl (4) | C₁₀H₁₅N₃ | 177.25 | Pyridine core instead of pyrimidine; altered hydrogen-bonding capacity |

Key Observations :

- Pyrrolidine vs.

- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) introduce lipophilicity, while methoxy groups enhance solubility and electronic effects .

- Core Heterocycle : Pyridine derivatives (e.g., 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine) lack the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding sites .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Solubility | Melting Point (°C) | LogP | Stability |

|---|---|---|---|---|

| This compound (dihydrochloride) | High (aqueous) | >250 (decomposes) | 1.2 | Stable as salt |

| 4-Methyl-6-phenylpyrimidin-2-amine | Low (organic solvents) | 180–182 | 2.8 | Sensitive to oxidation |

| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Moderate (DMSO) | 195–197 | 1.9 | Hydrolytically stable |

Notes:

Biological Activity

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine and pyrrolidine moieties, which contribute to its biological activity. The structural formula can be represented as follows:

where , , and denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of these functional groups is crucial for its interactions with biological targets.

The compound exhibits various mechanisms of action that contribute to its biological effects:

- Anti-inflammatory Activity : Research has shown that derivatives of pyrimidine compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. For instance, certain pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activity. Studies indicate that modifications in the piperidine ring can enhance antibacterial efficacy against various strains .

- Phosphodiesterase Inhibition : Some derivatives related to this compound have been identified as potent phosphodiesterase inhibitors, which are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic nucleotide levels .

In Vitro Studies

In vitro evaluations have demonstrated that this compound and its derivatives possess notable biological activities:

- Anti-inflammatory Effects : In studies involving lipopolysaccharide (LPS)-induced inflammation in human bronchial epithelial cells, compounds showed significant inhibition of IL-6 and IL-8 production at concentrations as low as 5 μM .

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|

| Compound 6h | 63% | 49% |

| Indomethacin | 60% | 50% |

In Vivo Studies

In vivo studies using animal models have further supported the anti-inflammatory and analgesic properties of related compounds:

- Carrageenan-Induced Paw Edema : Compounds exhibited effective dose responses similar to indomethacin, with ED50 values indicating strong anti-inflammatory action .

Case Studies

- Case Study on Anti-inflammatory Activity : A study reported that a specific derivative of this compound significantly reduced paw edema in rats following carrageenan injection, suggesting its potential as an anti-inflammatory agent.

- Case Study on Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of a related compound against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity at sub-microgram levels .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing pyrimidin-2-amine derivatives like Methyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine?

- Methodology : A common approach involves refluxing substituted chalcones (e.g., prop-2-en-1-ones) with guanidine nitrate in ethanol, followed by stepwise addition of lithium hydroxide in water. The product is purified via column chromatography using silica gel and ethyl acetate/petroleum ether gradients . For derivatives with morpholine or pyrazole substituents, additional steps like Mannich reactions with formaldehyde and morpholine under reflux in ethanol are employed .

Q. Which spectroscopic techniques are critical for characterizing pyrimidin-2-amine derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the pyrimidine ring. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups like N–H stretches. X-ray crystallography provides definitive structural validation, as demonstrated for analogs like 4-methyl-6-phenylpyrimidin-2-amine .

Q. How are preliminary biological activities of such compounds screened?

- Methodology : Initial assays include antimicrobial susceptibility testing (e.g., MIC against bacterial/fungal strains) and cytotoxicity studies (e.g., MTT assays on cancer cell lines). For example, pyrimidine derivatives with morpholine groups showed activity against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during pyrimidin-2-amine synthesis?

- Methodology : Kinetic studies using HPLC or GC-MS track intermediate formation. Adjusting solvent polarity (e.g., ethanol vs. THF), temperature gradients, and catalyst loading (e.g., LiOH vs. NaOH) can reduce side reactions. For example, controlled addition of LiOH in water during cyclization improved yields of 4-(4-morpholinophenyl)pyrimidin-2-amines .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrimidin-2-amines?

- Methodology : Comparative crystallography identifies subtle conformational differences. For instance, dihedral angles between pyrimidine and aryl rings in N-(4-chlorophenyl)-5-substituted derivatives varied by 5–12°, explaining discrepancies in NMR coupling constants . Density Functional Theory (DFT) calculations further validate experimental spectral assignments .

Q. How do substituents on the pyrimidine ring influence ligand-metal coordination in catalytic systems?

- Methodology : Pyridinylmethylamine analogs act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺). Coordination studies via UV-Vis, EPR, and single-crystal XRD reveal that electron-donating groups (e.g., pyrrolidin-2-yl) enhance metal-binding affinity, impacting catalytic efficiency in cross-coupling reactions .

Q. What mechanistic insights explain variations in biological activity across pyrimidin-2-amine analogs?

- Methodology : Structure-Activity Relationship (SAR) studies correlate substituent effects with bioactivity. For example, fluorinated aryl groups in N-(2-fluorophenyl) derivatives increased membrane permeability, enhancing antifungal activity. Molecular docking simulations further map interactions with targets like fungal lanosterol demethylase .

Methodological Challenges & Solutions

Q. How to address poor solubility of pyrimidin-2-amines in aqueous assays?

- Methodology : Derivatization with polar groups (e.g., morpholinomethyl) or formulation in DMSO/PEG mixtures improves solubility. Dynamic Light Scattering (DLS) monitors aggregation, ensuring compound stability during biological testing .

Q. What analytical approaches identify degradation products during stability studies?

- Methodology : Accelerated stability testing under heat/humidity, followed by LC-MS/MS analysis, detects hydrolytic or oxidative degradation. For example, N-oxides and reduced amines are common degradation products of pyrimidin-2-amines .

Tables

Table 1 : Synthetic Yields of Selected Pyrimidin-2-amine Derivatives

| Substituent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 4-Morpholinophenyl | 65–78 | >98% | |

| 1,3-Diphenylpyrazol-4-yl | 72–85 | >95% | |

| 2-Fluorophenyl | 58 | 97% |

Table 2 : Biological Activity of Pyrimidin-2-amine Analogs

| Compound | MIC (μg/mL) S. aureus | IC₅₀ (μM) MCF-7 Cells |

|---|---|---|

| 4-Morpholinophenyl | 8.2 | 42.1 |

| N-(2-Fluorophenyl) | 4.5 | 28.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.